molecular formula C10H13NOS B186998 2-(2-Methoxyphenyl)thiazolidine CAS No. 40790-78-1

2-(2-Methoxyphenyl)thiazolidine

Cat. No.: B186998
CAS No.: 40790-78-1
M. Wt: 195.28 g/mol
InChI Key: HJPJOKSJGDFDBQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiazolidine is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thiazolidine typically involves the reaction of 2-methoxybenzaldehyde with cysteamine hydrochloride. This reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to facilitate the formation of the thiazolidine ring. The reaction can be represented as follows:

2-Methoxybenzaldehyde+Cysteamine HydrochlorideThis compound\text{2-Methoxybenzaldehyde} + \text{Cysteamine Hydrochloride} \rightarrow \text{this compound} 2-Methoxybenzaldehyde+Cysteamine Hydrochloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction efficiency and yield. Green chemistry approaches, including the use of non-toxic solvents and reusable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

2-(2-Methoxyphenyl)thiazolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.

    Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 2-(2-Methoxyphenyl)thiazolidine is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological properties and makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJOKSJGDFDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961209
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40790-78-1
Record name Thiazolidine, 2-(o-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)thiazolidine

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